molecular formula C34H60O3S B1214801 Octadec-9-enyl 4-decylbenzenesulfonate

Octadec-9-enyl 4-decylbenzenesulfonate

Cat. No.: B1214801
M. Wt: 548.9 g/mol
InChI Key: CAVFEJQLGZAYSA-UHFFFAOYSA-N
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Description

Octadec-9-enyl 4-decylbenzenesulfonate is a sulfonate ester characterized by a 4-decyl-substituted benzenesulfonic acid backbone esterified with an octadec-9-enyl (oleyl) alcohol group. This compound combines a hydrophobic decylbenzene moiety with a long unsaturated alkyl chain, making it structurally distinct from simpler sulfonates. Such molecules are typically explored for surfactant properties, micelle formation, or biomedical applications due to their amphiphilic nature. Below, we analyze its structural analogs to infer properties and applications.

Properties

Molecular Formula

C34H60O3S

Molecular Weight

548.9 g/mol

IUPAC Name

octadec-9-enyl 4-decylbenzenesulfonate

InChI

InChI=1S/C34H60O3S/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-32-37-38(35,36)34-30-28-33(29-31-34)27-25-23-21-12-10-8-6-4-2/h15-16,28-31H,3-14,17-27,32H2,1-2H3

InChI Key

CAVFEJQLGZAYSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCC=CCCCCCCCC

Synonyms

oleyl 4-decylbenzenesulfonate
oleyl p-decylbenzenefulfonate
oleyl-p-(n-decyl)benzenesulfonate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights several compounds with structural similarities, particularly in alkyl/alkenyl chains and sulfonate/ester functional groups:

Table 1: Key Properties of Analogous Compounds
Compound Name Functional Group Substituents Physical State Melting Point (°C) Yield (%) Key Applications/Findings Reference
Isopropanolamine Dodecylbenzenesulfonate () Sulfonate salt Dodecylbenzene + isopropanolamine Solid Not reported Not reported Surfactant, industrial cleaners
(Z)-Octadec-9-enyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-...carboxylate (11d) Carboxylate ester 4-Hydroxyphenyl, methyl, thioxo Yellow solid 134–136 65 Antitumoral activity (breast cancer)
OO4 Liposome Lipid () Amino-functionalized lipid Octadec-9-enylamino + bis-aminoethyl Not reported Not reported Not reported Drug delivery systems (liposomes)
[(Z)-Octadec-9-enyl] (Z)-octadec-8-enoate () Ester Oleyl + octadec-8-enoate Aliphatic extract Not reported Not reported Plant cuticle component

Key Comparative Insights

Alkyl Chain Length and Hydrophobicity
  • Octadec-9-enyl 4-decylbenzenesulfonate features a C10 decyl chain on the benzene ring and a C18 unsaturated oleyl chain as the esterifying group. This contrasts with Isopropanolamine Dodecylbenzenesulfonate (C12 dodecyl chain), which has higher hydrophobicity due to the longer alkyl chain . The shorter decyl chain in the target compound may enhance water solubility compared to dodecyl analogs.
  • The oleyl chain (C18:1, cis-9) introduces unsaturation, reducing melting points and increasing fluidity compared to saturated analogs like hentetracontan-1-ol (C41 alcohol) in E. camaldulensis .
Functional Group Impact
  • Sulfonate vs. Carboxylate Esters: Sulfonates (e.g., Isopropanolamine Dodecylbenzenesulfonate) exhibit stronger acidity and stability compared to carboxylate esters (e.g., compounds in ). This makes sulfonates more effective in harsh environments (e.g., acidic formulations) .
  • Biological Activity : Carboxylate esters with octadec-9-enyl groups () show antitumoral activity against breast cancer, suggesting that the oleyl chain may enhance cell membrane permeability. However, sulfonates are less explored in this context .

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